![molecular formula C26H27N3O2 B4997231 4-tert-butyl-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}benzamide](/img/structure/B4997231.png)
4-tert-butyl-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}benzamide is a chemical compound used in scientific research for its fluorescent properties. It is commonly referred to as BODIPY-TMR or BODIPY-TR, and it has become a popular tool for studying various biological processes.
Mecanismo De Acción
BODIPY-TMR works by emitting a fluorescent signal when it is excited by light of a specific wavelength. The fluorescent signal can be detected and measured using various imaging techniques such as confocal microscopy and flow cytometry. The mechanism of action of BODIPY-TMR is based on the principle of fluorescence resonance energy transfer (FRET), which is a non-radiative energy transfer process between two fluorophores. BODIPY-TMR is often used in combination with other fluorescent probes to study complex biological systems.
Biochemical and Physiological Effects:
BODIPY-TMR is a non-toxic compound that does not have any known biochemical or physiological effects on cells or organisms. It is commonly used in live-cell imaging studies and has been shown to have minimal phototoxicity and photobleaching.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BODIPY-TMR is its high quantum yield and brightness, which makes it an ideal tool for studying low-abundance proteins and molecules. BODIPY-TMR is also highly photostable, which means that it can be used for long-term imaging studies without significant loss of signal intensity. However, one of the limitations of BODIPY-TMR is its sensitivity to changes in pH and temperature, which can affect its fluorescent properties.
Direcciones Futuras
There are several future directions for the use of BODIPY-TMR in scientific research. One of the areas of interest is the development of new fluorescent probes that can be used in combination with BODIPY-TMR to study complex biological systems. Another area of interest is the use of BODIPY-TMR in the development of new imaging techniques that can be used to study biological processes at the molecular level. Finally, there is also interest in the use of BODIPY-TMR in the development of new diagnostic tools for the detection of diseases such as cancer.
Métodos De Síntesis
BODIPY-TMR is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-(dimethylamino)benzaldehyde with 2-hydroxybenzaldehyde to form 2-(4-(dimethylamino)phenyl)-1,3-benzoxazole. This intermediate compound is then reacted with 4-tert-butylbenzoyl chloride to form 4-tert-butyl-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}benzamide. The final step involves the introduction of a thiomethyl group to the nitrogen atom of the benzamide group.
Aplicaciones Científicas De Investigación
BODIPY-TMR is widely used in scientific research for its fluorescent properties. It is commonly used as a fluorescent probe for studying various biological processes such as protein-protein interactions, enzyme activity, and cell signaling pathways. BODIPY-TMR has also been used to study the dynamics of lipid droplets in live cells and the uptake of nanoparticles by cells.
Propiedades
IUPAC Name |
4-tert-butyl-N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2/c1-26(2,3)19-10-6-17(7-11-19)24(30)27-20-12-15-23-22(16-20)28-25(31-23)18-8-13-21(14-9-18)29(4)5/h6-16H,1-5H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWBSVXIXJTCJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

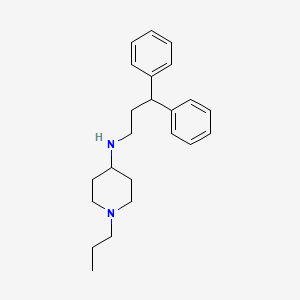
![1-(9H-fluoren-2-yl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B4997163.png)
![methyl 4-(5-iodo-2-furyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4997168.png)
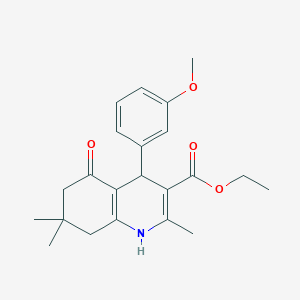
![N-(2-chlorophenyl)-6-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4997189.png)
![2-[(4-methylphenyl)amino]-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)acetohydrazide](/img/structure/B4997193.png)
![2-({[4-(butoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4997197.png)
![4-[(1-benzyl-4-piperidinyl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B4997223.png)
![2-(4-methoxyphenyl)-4-{[(2-methylphenyl)amino]methylene}-1,3(2H,4H)-isoquinolinedione](/img/structure/B4997225.png)
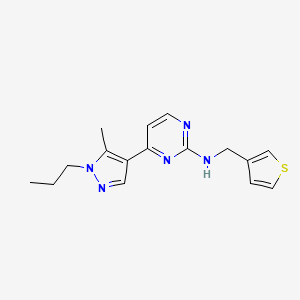

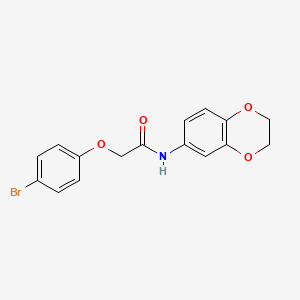
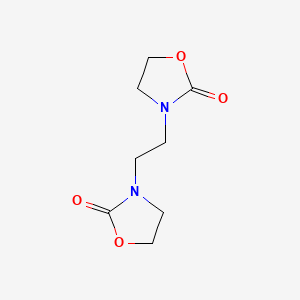
![5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4997270.png)